REACTION_CXSMILES
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[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:7]=1[CH:8]=O>>[CH:1]1([NH:4][CH2:8][C:7]2[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:6]=2[Cl:5])[CH2:3][CH2:2]1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CC1)N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
ClC1=C(C=O)C=C(C=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
|
C1(CC1)NCC1=C(C=CC(=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |